N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, a hydroxypropyl group, and a difluorobenzamide group, which contribute to its distinctive properties and reactivity.
Mechanism of Action
Target of Action
The primary target of the compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of important prostaglandins which maintain the constant functions in the body, essentially in the cardiovascular and gastrointestinal systems .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition disrupts the biosynthesis of prostaglandins, leading to a decrease in their levels .
Biochemical Pathways
The compound this compound affects the prostaglandin biosynthesis pathway . Prostaglandins are bioactive lipids that play important roles in different biological responses . By inhibiting the COX enzymes, this compound disrupts the production of prostaglandins, which can have downstream effects on various physiological processes .
Pharmacokinetics
The compound’s molecular structure and properties suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of prostaglandin biosynthesis . This can lead to a variety of effects, depending on the specific physiological processes that are affected by the decrease in prostaglandin levels .
Biochemical Analysis
Biochemical Properties
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase (COX) enzymes. It has been shown to interact with both COX-1 and COX-2 enzymes, which are involved in the biosynthesis of prostaglandins from arachidonic acid . The compound’s interaction with these enzymes is competitive, meaning it binds to the active site of the enzyme, preventing the substrate from accessing it. This inhibition can lead to reduced production of prostaglandins, which are mediators of inflammation and pain.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as HeLa cells, this compound exhibits cytotoxic effects, leading to cell death . It influences cell function by disrupting cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound’s impact on gene expression includes the downregulation of pro-inflammatory genes and the upregulation of apoptotic genes, thereby promoting cell death in cancerous cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX enzymes, inhibiting their activity and reducing the production of prostaglandins . Additionally, the compound can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the execution of cell death. This activation leads to the cleavage of key cellular proteins, ultimately resulting in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on COX enzymes and cytotoxic effects on cancer cells for several days. Prolonged exposure can lead to reduced efficacy, likely due to degradation or metabolic inactivation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits COX enzymes and reduces inflammation without significant adverse effects . At higher doses, toxic effects can be observed, including gastrointestinal irritation and renal toxicity. These adverse effects are likely due to the compound’s inhibition of COX-1, which plays a role in maintaining gastrointestinal and renal homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which hydroxylate the compound, making it more water-soluble and easier to excrete . The metabolites of this compound can also interact with COX enzymes, although their inhibitory effects are generally weaker than the parent compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can bind to plasma proteins, which facilitates its distribution throughout the body. The compound tends to accumulate in tissues with high COX enzyme activity, such as inflamed tissues and tumors, enhancing its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with COX enzymes . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity in the cytoplasm is sufficient to exert its inhibitory effects on COX enzymes and induce apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the benzodioxole intermediate. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole moiety . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, while the difluorobenzamide group is typically added through an acylation reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors for the acylation step, which allows for better control over reaction parameters and scalability . Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: This compound is used for the detection of carcinogenic lead and shares structural similarities with the benzodioxole group.
2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine: This compound has applications in crystal structure studies and shares the benzodioxole moiety.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide is unique due to the combination of its benzodioxole, hydroxypropyl, and difluorobenzamide groups.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c1-17(22,10-2-5-14-15(6-10)24-9-23-14)8-20-16(21)12-4-3-11(18)7-13(12)19/h2-7,22H,8-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHQHJKOWBKTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C=C1)F)F)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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